molecular formula C10H12O3 B13612499 Methyl 3-[(1s)-1-hydroxyethyl]benzoate

Methyl 3-[(1s)-1-hydroxyethyl]benzoate

Cat. No.: B13612499
M. Wt: 180.20 g/mol
InChI Key: NYOJUUILPLWPHN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1s)-1-hydroxyethyl]benzoate is an organic compound belonging to the ester class It is derived from benzoic acid and features a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(1s)-1-hydroxyethyl]benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1s)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoates or bromobenzoates.

Scientific Research Applications

Methyl 3-[(1s)-1-hydroxyethyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(1s)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and methanol, which can then participate in various biochemical processes. The hydroxyethyl group can interact with enzymes and receptors, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1s)-1-hydroxyethyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-[(1S)-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

NYOJUUILPLWPHN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.